molecular formula C18H19N5O2 B2933073 2-(4-ethoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034332-58-4

2-(4-ethoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No. B2933073
CAS RN: 2034332-58-4
M. Wt: 337.383
InChI Key: ILJBZROIDSWGTO-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is not fully understood. However, studies have suggested that this compound may exert its anticancer and antifungal effects by inducing apoptosis (programmed cell death) in cancer and fungal cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-ethoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide may have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-ethoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide in lab experiments is its potential as an anticancer and antifungal agent. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(4-ethoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, this compound could be further studied for its potential applications in other fields, such as agriculture and environmental remediation.
In conclusion, 2-(4-ethoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel anticancer and antifungal agents, as well as other applications.

Synthesis Methods

The synthesis of 2-(4-ethoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves a series of chemical reactions. The starting material is 4-ethoxybenzaldehyde, which is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to form ethyl 2-(4-ethoxyphenyl)-2-oxoacetate. This compound is then reacted with hydrazine hydrate to form ethyl 2-(4-ethoxyphenyl)hydrazinecarboxylate, which is further reacted with 4-azidomethylpyridine in the presence of copper (I) iodide to form the final product.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has also been studied for its potential use as an antifungal agent.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-2-25-17-5-3-14(4-6-17)11-18(24)20-12-15-13-23(22-21-15)16-7-9-19-10-8-16/h3-10,13H,2,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJBZROIDSWGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

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